molecular formula C28H44N2O6 B11941506 Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate

Cat. No.: B11941506
M. Wt: 504.7 g/mol
InChI Key: SJZMXNJGTZMDRH-UHFFFAOYSA-N
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Description

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a dicyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate typically involves multiple steps, including the protection of amine groups and the formation of ester bonds. One common method involves the use of tert-butyl chloroformate for the protection of the amine group, followed by esterification reactions to introduce the butanoate moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The tert-butyl and benzyloxycarbonyl groups play crucial roles in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoate: Lacks the tert-butyl group, resulting in different reactivity and stability.

    Dicyclohexylamine (S)-3-amino-4-(tert-butoxy)-4-oxobutanoate: Lacks the benzyloxycarbonyl protection, making it more reactive towards nucleophiles.

Uniqueness

The presence of both the tert-butyl and benzyloxycarbonyl groups in Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate makes it unique. These groups provide steric hindrance and electronic effects that enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C28H44N2O6

Molecular Weight

504.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19);11-13H,1-10H2

InChI Key

SJZMXNJGTZMDRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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